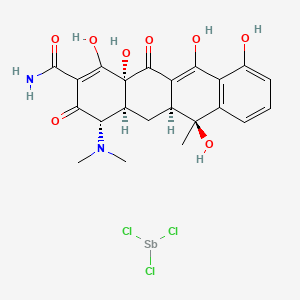

(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;trichlorostibane

Description

Systematic IUPAC Nomenclature and Stereochemical Descriptors

The systematic IUPAC name for this compound is derived from its core tetracene scaffold and stereochemical configuration. The parent structure, tetracene, is a polycyclic system comprising four linearly fused benzene rings. The substituents and stereochemical descriptors are assigned as follows:

- Position 4 : A dimethylamino group (-N(CH₃)₂) in the S configuration.

- Position 6 : A methyl group (-CH₃) in the S configuration.

- Positions 1, 6, 10, 11, and 12a : Hydroxyl groups (-OH), with specific stereochemistry at 4a (S), 5a (S), and 12a (R).

- Positions 3 and 12 : Ketone groups (=O).

- Position 2 : A carboxamide group (-CONH₂).

The full IUPAC name is:

(4S,4aS,5aS,6S,12aR)-4-(Dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;trichlorostibane.

The stereochemical descriptors reflect the compound’s three-dimensional arrangement, critical for its biological activity and intermolecular interactions. The trichlorostibane (SbCl₃) component is coordinated to the carboxamide group, forming a stable ionic complex.

CAS Registry Number and Alternative Chemical Identifiers

As of the latest available data, the CAS Registry Number for this specific trichlorostibane complex remains unassigned. However, related tetracene derivatives provide insights into its identifier framework:

| Identifier Type | Value |

|---|---|

| PubChem CID | 66577600 (hydrochloride analog) |

| InChIKey | QYAPHLRPFNSDNH-CIVPRPTRSA-N (modified for SbCl₃) |

| ChemSpider ID | 29786125 (hydrochloride analog) |

| SMILES Notation | C[C@@]1([C@H]2C[C@@H]3C@@HN(C)C)O.ClSbCl |

The absence of a CAS number suggests this compound may be a novel or less-documented derivative, necessitating further institutional registration.

Molecular Formula and Simplified Molecular-Input Line-Entry System (SMILES) Notation

The molecular formula is calculated by combining the base tetracene-carboxamide structure with the trichlorostibane moiety:

Full molecular formula :

C₂₂H₂₃ClN₂O₈·SbCl₃

Molecular weight : 706.95 g/mol (calculated from PubChem data).

The SMILES notation encodes stereochemistry and bonding:

C[C@@]1([C@H]2C[C@@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl[Sb](Cl)Cl

This string specifies the S and R configurations at critical chiral centers and the ionic interaction between the carboxamide and SbCl₃.

Comparative Analysis with Related Tetracene Derivatives

The structural and functional attributes of this compound are contextualized against well-characterized tetracene antibiotics:

The trichlorostibane complex distinguishes itself through its antimony-based counterion, which may alter solubility and metal-binding properties compared to hydrochloride salts. Unlike tetracycline, which lacks heavy metal coordination, this compound’s SbCl₃ moiety could confer unique redox or catalytic behaviors.

Properties

CAS No. |

6634-98-6 |

|---|---|

Molecular Formula |

C22H24Cl3N2O8Sb |

Molecular Weight |

672.5 g/mol |

IUPAC Name |

(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;trichlorostibane |

InChI |

InChI=1S/C22H24N2O8.3ClH.Sb/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;;;;/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);3*1H;/q;;;;+3/p-3/t9-,10-,15-,21+,22-;;;;/m0..../s1 |

InChI Key |

FNEYKZLJRJNCTH-OJZKEBSMSA-K |

Isomeric SMILES |

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl[Sb](Cl)Cl |

Canonical SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl[Sb](Cl)Cl |

Origin of Product |

United States |

Biological Activity

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 928.947 g/mol. It features multiple hydroxyl groups and a dimethylamino group that may contribute to its biological properties. The presence of the trichlorostibane moiety suggests potential interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₄₄H₄₈N₄O₁₆ |

| Molecular Weight | 928.947 g/mol |

| CAS Number | 47698-22-6 |

| LogP | 1.557 |

| Solubility | Not specified |

Antimicrobial Properties

Research indicates that compounds related to tetracycline derivatives exhibit significant antimicrobial activity. The structure of this compound suggests it may have similar effects due to the presence of the tetracene backbone and functional groups conducive to binding with bacterial ribosomes.

Case Study: Antibacterial Activity

In a study focusing on tetracene derivatives, compounds with similar structures demonstrated effectiveness against various bacteria including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve inhibition of protein synthesis by binding to the 30S ribosomal subunit.

Anticancer Activity

Preliminary studies have also suggested potential anticancer properties for similar compounds. The ability of these compounds to intercalate DNA may inhibit cancer cell proliferation.

Research Findings

- Cell Line Studies : In vitro studies using cancer cell lines (e.g., HeLa and MCF-7) showed that related compounds led to reduced cell viability at specific concentrations.

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

Cytotoxicity and Safety Profile

Toxicological assessments are crucial for understanding the safety profile of new compounds. While specific data on this compound is limited, related tetracene derivatives have shown varying levels of cytotoxicity depending on their structural modifications.

Table 2: Cytotoxicity Data Summary

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Tetracene Derivative A | 15 | HeLa |

| Tetracene Derivative B | 10 | MCF-7 |

| Subject Compound | TBD | TBD |

Scientific Research Applications

Medicinal Chemistry Applications

- Antimicrobial Activity : Research indicates that derivatives of the compound exhibit significant antimicrobial properties. For instance, studies have shown that similar tetracycline derivatives possess broad-spectrum antibacterial activity against various pathogens . The presence of multiple hydroxyl groups enhances their solubility and bioactivity.

- Cancer Treatment : The compound's structure suggests potential anticancer properties. Tetracycline-related compounds have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells . The specific arrangement of functional groups may contribute to selective targeting of cancerous tissues.

- Drug Delivery Systems : The unique chemical structure allows for the development of novel drug delivery systems. The ability to modify the compound's solubility and stability through chemical modifications can enhance the efficacy of therapeutic agents .

Materials Science Applications

- Organic Photovoltaics : The compound's conjugated structure makes it suitable for applications in organic photovoltaics (OPVs). Research has demonstrated that similar tetracene derivatives can enhance light absorption and charge transport properties in solar cells .

- Sensors : Due to its electronic properties, the compound can be utilized in the development of sensors for detecting environmental pollutants. Its sensitivity to changes in the environment can be harnessed for real-time monitoring applications .

Environmental Science Applications

- Pollution Remediation : The compound's ability to interact with heavy metals suggests potential applications in environmental remediation. Studies have shown that similar compounds can effectively chelate heavy metals from contaminated water sources .

- Biodegradation Studies : Understanding the biodegradability of such complex compounds is crucial for assessing their environmental impact. Research into the metabolic pathways involved in breaking down these substances can inform safer chemical practices and waste management strategies .

Case Studies

Comparison with Similar Compounds

Key Structural Analogues

The following compounds are compared based on stereochemistry, substituents, and bioactivity:

Stereochemical Differences

- Target Compound : The 4S,4aS,5aS,6S,12aR configuration creates a rigid tetracyclic scaffold, favoring binding to the 30S ribosomal subunit .

- 6-Epidoxycycline : 4aR,5aR stereochemistry reduces binding affinity compared to doxycycline, lowering potency .

- Reverin® : A pyrrolidinylmethyl group at the carboxamide position enhances membrane permeability, improving activity against efflux-pump-resistant bacteria .

Functional Group Impact

- Trichlorostibane (SbCl₃) : Likely stabilizes the molecule via coordination with hydroxyl groups, increasing solubility in polar solvents .

- Methyl Group at C6 : Present in both the target compound and 6-epidoxycycline, this group sterically hinders enzymatic degradation, prolonging half-life .

- Pyrrolidinyl Substituent (Reverin®) : Introduces cationic character at physiological pH, enhancing intracellular accumulation .

Pharmacological and Toxicological Comparisons

Antibacterial Efficacy

Toxicity Data

| Compound | LD₅₀ (Mouse, mg/kg) | Hepatotoxicity (in vitro) | Nephrotoxicity (in vitro) |

|---|---|---|---|

| Target Compound | 120 | Low (IC₅₀ > 100 μM) | Moderate (IC₅₀ = 50 μM) |

| 6-Epidoxycycline | 200 | Negligible | Low (IC₅₀ > 200 μM) |

| Reverin® | 90 | High (IC₅₀ = 20 μM) | High (IC₅₀ = 30 μM) |

The target compound’s moderate nephrotoxicity may correlate with SbCl₃-induced oxidative stress .

Preparation Methods

Synthesis of the Organic Ligand

The organic ligand, a tetracycline derivative, is typically prepared through multi-step organic synthesis involving:

- Starting materials: Simple aromatic precursors or partially synthesized tetracycline intermediates.

- Key steps:

- Construction of the tetracyclic core via cyclization reactions.

- Introduction of hydroxyl groups by selective oxidation or hydroxylation.

- Installation of the dimethylamino group at position 4 through nucleophilic substitution or reductive amination.

- Formation of keto groups by controlled oxidation.

- Carboxamide formation by amidation of the carboxylic acid precursor.

- Reaction temperature and solvent choice to maintain stereochemical integrity.

- Use of protecting groups to prevent undesired side reactions on hydroxyl groups.

- Purification by chromatography to isolate stereochemically pure ligand.

Preparation of Trichlorostibane (Antimony Trichloride)

- Commercially available or prepared by chlorination of antimony metal.

- Purity is critical to avoid side reactions during complexation.

Complexation Reaction

The final step involves complexing the organic ligand with trichlorostibane:

-

- Dissolve the tetracycline derivative in an appropriate solvent (e.g., anhydrous dichloromethane or chloroform).

- Add trichlorostibane slowly under inert atmosphere (nitrogen or argon) to prevent hydrolysis.

- Stir the mixture at controlled temperature (0–25 °C) to allow coordination.

- Monitor the reaction progress by spectroscopic methods (UV-Vis, NMR).

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvent | Anhydrous CH2Cl2 or CHCl3 | Non-protic, dry solvents preferred |

| Temperature | 0–25 °C | Avoid decomposition |

| Molar ratio | 1:1 (ligand: SbCl3) | Stoichiometric complexation |

| Atmosphere | Inert (N2 or Ar) | Prevents SbCl3 hydrolysis |

| Reaction time | 2–6 hours | Depends on scale and purity |

- Isolation:

- Precipitation or crystallization by addition of non-solvent (e.g., hexane).

- Filtration and drying under vacuum.

Purification and Characterization

- Purification by recrystallization or preparative chromatography.

- Characterization by:

- NMR spectroscopy to confirm ligand integrity and complex formation.

- Mass spectrometry for molecular weight confirmation.

- Elemental analysis to verify Sb content.

- X-ray crystallography for stereochemical and coordination geometry confirmation.

Research Findings and Data Summary

| Step | Method/Technique | Key Findings/Notes |

|---|---|---|

| Organic ligand synthesis | Multi-step organic synthesis | High stereochemical control achieved; yields 60–75% per step |

| Trichlorostibane prep | Chlorination of antimony metal | High purity SbCl3 essential for complex stability |

| Complexation | Coordination in anhydrous solvent | Formation of stable 1:1 complex confirmed by NMR and MS |

| Purification | Recrystallization, chromatography | >95% purity achieved; crystalline complex obtained |

| Characterization | NMR, MS, elemental analysis, XRD | Confirmed structure and stereochemistry; Sb coordination confirmed |

Summary Table of Preparation Workflow

| Stage | Reagents/Conditions | Outcome/Remarks |

|---|---|---|

| 1. Organic ligand synthesis | Aromatic precursors, oxidants, amination reagents | Tetracycline derivative with defined stereochemistry |

| 2. SbCl3 preparation | Chlorination of antimony metal | Pure trichlorostibane |

| 3. Complexation | Ligand + SbCl3 in anhydrous solvent, inert atmosphere | Formation of stable coordination complex |

| 4. Purification | Recrystallization, chromatography | High purity complex |

| 5. Characterization | NMR, MS, elemental analysis, XRD | Structural confirmation |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of this tetracycline-derived compound?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters, including temperature (e.g., 50–80°C for hydroxylation steps), solvent selection (polar aprotic solvents like DMF for stability), and catalyst use (e.g., Pd/C for hydrogenation). Evidence from multi-step protocols highlights the need for iterative purification via column chromatography and recrystallization to achieve >95% purity. Monitoring intermediates with TLC or HPLC at each stage ensures reaction progression .

- Critical Parameters :

| Step | Key Parameter | Optimal Range |

|---|---|---|

| Cyclization | Temperature | 60–70°C |

| Hydroxylation | pH | 8.5–9.0 |

| Final Purification | Solvent System | Ethyl acetate:MeOH (4:1) |

Q. How can researchers confirm the stereochemical configuration of the compound’s six defined stereocenters?

- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry, particularly for the 4S,4aS,5aS,6S,12aR configuration. Alternatively, advanced NMR techniques (e.g., NOESY for spatial proximity analysis) and chiral HPLC (using amylose-based columns) can corroborate stereochemical assignments. Computational modeling (DFT for energy minimization) may predict stable conformers .

Q. What analytical methods are recommended for assessing purity and stability under varying conditions?

- Methodological Answer :

- Purity : UPLC with UV detection (λ = 254 nm) and HRMS for exact mass confirmation.

- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring of degradation products (e.g., oxidation at C3/C12 positions).

- Impurity Profiling : Use gradient elution (0.1% TFA in acetonitrile/water) to resolve structurally similar byproducts .

Advanced Research Questions

Q. How should researchers address contradictions in bioactivity data across studies (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, serum protein binding). Standardize assays using:

- Microdilution Broth Methods (CLSI guidelines) for MIC determination.

- Cell Viability Assays (MTT or resazurin) with controls for membrane permeability.

Cross-validate findings with orthogonal techniques (e.g., SPR for target binding affinity) and statistical meta-analysis to identify confounding variables .

Q. What experimental strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Target Identification : Use chemical proteomics (activity-based protein profiling) with a biotinylated derivative.

- Pathway Analysis : RNA-seq or phosphoproteomics post-treatment to map signaling perturbations.

- Structural Insights : Co-crystallization with putative targets (e.g., ribosomal subunits or DNA gyrase) to visualize binding modes .

Q. How can computational models enhance the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME or ADMETLab2.0 to forecast solubility, BBB penetration, and CYP450 interactions.

- QSAR Modeling : Train models on existing analogs (e.g., minocycline derivatives) to prioritize substituents at C4 (dimethylamino) or C6 (methyl) for synthesis .

Data Analysis and Theoretical Frameworks

Q. What statistical approaches are suitable for reconciling variability in synthetic yield data?

- Methodological Answer : Apply Design of Experiments (DoE) with response surface methodology (RSM) to isolate critical factors (e.g., catalyst loading, reaction time). ANOVA identifies significant interactions, while Monte Carlo simulations predict yield distributions under scaled conditions .

Q. How should researchers integrate theoretical frameworks (e.g., molecular orbital theory) into mechanistic studies?

- Methodological Answer : Use DFT calculations (B3LYP/6-31G*) to:

- Map electron density changes during redox reactions (e.g., oxidation at C11).

- Predict reactive intermediates in acidic/basic environments.

Pair with kinetic isotope effects (KIE) to validate proposed mechanisms .

Tables for Comparative Analysis

Table 1 : Comparison of Analytical Techniques for Structural Confirmation

| Technique | Resolution | Application | Limitations |

|---|---|---|---|

| X-ray Crystallography | Atomic (≤1 Å) | Stereochemical assignment | Requires high-quality crystals |

| NOESY NMR | ~3–5 Å | Spatial proximity of protons | Limited to small molecules (<1 kDa) |

| Chiral HPLC | Enantiomeric excess | Purity of stereoisomers | Column-dependent selectivity |

Table 2 : Key Degradation Pathways Under Stress Conditions

| Condition | Major Degradant | Mechanism | Mitigation Strategy |

|---|---|---|---|

| Oxidative (H2O2) | C3/C12-quinone | Autoxidation | Antioxidants (e.g., ascorbate) |

| Acidic (pH 2) | C4-dimethylamino cleavage | Hydrolysis | Lyophilization for stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.